(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine
Description
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Properties
IUPAC Name |
[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZEJZWFCKKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- Molecular Formula : C13H23N3
- Molecular Weight : 237.34 g/mol
- CAS Number : 2098100-78-6
- Purity : Minimum 95%
Biological Activity Overview
The biological activity of this compound is primarily assessed through its effects on various pathogens and its potential therapeutic applications. Notably, triazole derivatives have been recognized for their diverse pharmacological properties.
Antiviral Activity
Research indicates that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against influenza viruses. Studies have demonstrated that certain triazoles can reduce viral infectivity significantly:
| Compound | Virus Strain | Reduction in Infectivity |
|---|---|---|
| Compound 1 | H3N2 | >90% |
| Compound 2 | H1N1 | >90% |
| Compound 3 | H3N2 | Moderate |
These results suggest that modifications in the triazole structure can enhance antiviral efficacy, potentially leading to new therapeutic agents against influenza and other viral infections .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored. For example, some studies have reported that related compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains .
Study 1: Antiviral Efficacy
A study conducted on a series of triazole derivatives demonstrated that structural modifications significantly influenced their antiviral activity against influenza viruses. The presence of specific substituents at the C-4 position of the triazole ring was crucial for enhancing efficacy . The study showed that compounds with methoxy groups exhibited better potency compared to those with less polar substituents.
Study 2: Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of triazoles, a derivative similar to this compound was tested against clinical isolates of Mycobacterium tuberculosis. The compound demonstrated promising results with MIC values indicating effective inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of triazole derivatives and their biological activity has been a focal point in research. Key findings include:
- Substituent Effects : The nature and position of substituents on the triazole ring significantly affect biological activity.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane penetration and bioactivity.
Table summarizing SAR findings:
| Substituent Position | Effect on Activity |
|---|---|
| C-4 Methoxy | Increased potency |
| C-4 Benzoyloxy | Enhanced activity |
| C-3 Methyl | Decreased activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
